3-Benzyl-5-phenylpyrazin-2-amine
Overview
Description
3-Benzyl-5-phenylpyrazin-2-amine: is a nitrogen-containing heterocyclic compound It features a pyrazine ring substituted with benzyl and phenyl groups at the 3 and 5 positions, respectively, and an amine group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-5-phenylpyrazin-2-amine typically involves multi-step reactions. One common method includes the reaction of E-isonitrosoacetophenone with α-aminophenylpropiononitrile hydrochloride in the presence of sodium hydroxide and iron (III) chloride in methanol, followed by hydrogenation . Another method involves the use of pyridine and titanium tetrachloride, followed by hydrogenation with Raney nickel in ethanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-5-phenylpyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like palladium on carbon.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, base catalysts.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
3-Benzyl-5-phenylpyrazin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a kinase inhibitor and its role in drug discovery.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 3-Benzyl-5-phenylpyrazin-2-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-Benzyl-5-phenylpyrazine: Lacks the amine group at the 2 position.
5-Phenylpyrazin-2-amine: Lacks the benzyl group at the 3 position.
3-Benzylpyrazin-2-amine: Lacks the phenyl group at the 5 position.
Uniqueness: 3-Benzyl-5-phenylpyrazin-2-amine is unique due to the presence of both benzyl and phenyl groups along with an amine group, which may confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
3-benzyl-5-phenylpyrazin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c18-17-15(11-13-7-3-1-4-8-13)20-16(12-19-17)14-9-5-2-6-10-14/h1-10,12H,11H2,(H2,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGMHWCZZWCBON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CN=C2N)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436787 | |
Record name | 2-amino-3-benzyl-5-phenylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70217-86-6 | |
Record name | 2-amino-3-benzyl-5-phenylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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